molecular formula C11H14N2O3 B8285504 3,3-Dimethyl-4-nitro-1-pyridin-3-yl-butan-1-one

3,3-Dimethyl-4-nitro-1-pyridin-3-yl-butan-1-one

Cat. No. B8285504
M. Wt: 222.24 g/mol
InChI Key: QSGJRXPHHJNJFT-UHFFFAOYSA-N
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Patent
US07807691B2

Procedure details

To a mixture of 3-methyl-1-pyridin-3-yl-but-2-en-1-one (440 mg, 2.73 mmol) and nitromethane (0.74 mL, 13.65 mmol) that is cooled with a water bath, add DBU (0.41 mL, 2.73 mmol) dropwise. After 30 min, add ether (15 mL) and 1N hydrochloric acid (15 mL). Neutralize with 1M NaOH and extract with ether. Dry over magnesium sulfate and evaporate to obtain 340 mg (61%) of the title compound as a yellow solid.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[N+:13]([CH3:16])([O-:15])=[O:14].C1CCN2C(=NCCC2)CC1.Cl>CCOCC>[CH3:1][C:2]([CH3:12])([CH2:16][N+:13]([O-:15])=[O:14])[CH2:3][C:4]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5]

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
CC(=CC(=O)C=1C=NC=CC1)C
Name
Quantity
0.74 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled with a water bath
EXTRACTION
Type
EXTRACTION
Details
Neutralize with 1M NaOH and extract with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC(=O)C=1C=NC=CC1)(C[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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